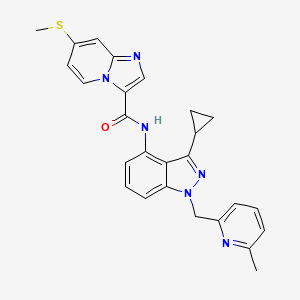

c-Fms-IN-7

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H24N6OS |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

N-[3-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]indazol-4-yl]-7-methylsulfanylimidazo[1,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H24N6OS/c1-16-5-3-6-18(28-16)15-32-21-8-4-7-20(24(21)25(30-32)17-9-10-17)29-26(33)22-14-27-23-13-19(34-2)11-12-31(22)23/h3-8,11-14,17H,9-10,15H2,1-2H3,(H,29,33) |

InChI Key |

FTZFXXAIYXWZLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)SC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of c-Fms Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R or CD115, is a crucial receptor tyrosine kinase (RTK) that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1][2] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of c-Fms inhibitors, with a focus on the core signaling pathways, methodologies for their evaluation, and a generalized framework for understanding their therapeutic potential. While specific data for a compound designated "c-Fms-IN-7" is not publicly available, this document will serve as a comprehensive resource on the broader class of c-Fms inhibitors.

The c-Fms Signaling Pathway

The c-Fms receptor is activated by its two known ligands: colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1][3] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately regulate cellular responses.

Key downstream signaling cascades activated by c-Fms include:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.[1]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and migration.[1]

-

STAT Pathway: Signal transducers and activators of transcription (STATs) are involved in the regulation of gene expression related to inflammation and immune responses.

The aberrant activation of these pathways due to mutations or overexpression of c-Fms or its ligands can contribute to the pathogenesis of various diseases.

Figure 1: Simplified c-Fms signaling pathway upon ligand binding.

Mechanism of Action of c-Fms Inhibitors

c-Fms inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the c-Fms kinase domain. By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to a reduction in the proliferation, survival, and differentiation of macrophages and other c-Fms-expressing cells.

Quantitative Data for Representative c-Fms Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes publicly available data for other known c-Fms inhibitors to provide a comparative context.

| Inhibitor | IC50 (nM) | Assay Type | Target |

| JNJ-28312141 | 0.69 | Kinase Assay | c-Fms (CSF-1R)[4] |

| c-FMS-IN-8 | 0.8 | Kinase Assay | c-Fms[4] |

| Sotuletinib (BLZ945) | 1 | Biochemical Assay | CSF-1R[4] |

| ARRY-382 | 9 | Kinase Assay | CSF1R[4] |

| JTE-952 | 14 | Kinase Assay | CSF1R[4] |

| AZD7507 | 32 | Kinase Assay | c-FMS[4] |

| Pimicotinib (ABSK021) | 19.48 | Kinase Assay | CSF-1R[4] |

| Vimseltinib (DCC-3014) | 2.8 | Kinase Assay (phosphorylated JMD) | CSF1R[4] |

IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. These values are highly dependent on the specific assay conditions.

Experimental Protocols for Evaluating c-Fms Inhibitors

The characterization of c-Fms inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and cellular effects.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on the c-Fms kinase.

Methodology:

-

Reagents: Recombinant human c-Fms kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.

-

Procedure:

-

The c-Fms kinase is incubated with varying concentrations of the inhibitor.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block c-Fms autophosphorylation in a cellular context.

Methodology:

-

Cell Line: A cell line that endogenously expresses c-Fms (e.g., M-NFS-60) or is engineered to overexpress it.

-

Procedure:

-

Cells are pre-treated with various concentrations of the inhibitor.

-

Cells are then stimulated with a c-Fms ligand (CSF-1 or IL-34) to induce receptor phosphorylation.

-

Cell lysates are prepared, and the levels of phosphorylated c-Fms (p-c-Fms) are measured by Western blotting or ELISA using a phospho-specific antibody.

-

-

Data Analysis: The concentration-dependent decrease in p-c-Fms levels is used to determine the cellular potency of the inhibitor.

Cell Proliferation/Viability Assay

Objective: To evaluate the effect of the inhibitor on the proliferation and survival of c-Fms-dependent cells.

Methodology:

-

Cell Line: A cell line whose growth is dependent on c-Fms signaling (e.g., primary bone marrow-derived macrophages or M-NFS-60 cells).

-

Procedure:

-

Cells are cultured in the presence of a c-Fms ligand and treated with a range of inhibitor concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.

Figure 2: General experimental workflow for c-Fms inhibitor characterization.

Conclusion

c-Fms inhibitors represent a promising therapeutic strategy for a range of diseases driven by macrophage activity. A thorough understanding of the c-Fms signaling pathway and the application of a systematic series of biochemical and cellular assays are essential for the successful discovery and development of novel and effective c-Fms-targeted therapies. While the specific details of "this compound" remain to be elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of this and other emerging c-Fms inhibitors.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the c-Fms Signaling Pathway in Macrophages

Introduction: The c-Fms Receptor Axis

The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a pivotal cell surface receptor that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2] As a member of the type III receptor tyrosine kinase (RTK) family, c-Fms possesses an intrinsic tyrosine-specific protein kinase activity that is essential for signal transduction.[2][3] The actions of c-Fms are initiated by its binding to one of two known ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[1][4] While sharing a common receptor, these "twin" cytokines can elicit both overlapping and distinct biological responses, highlighting the complexity of this signaling axis.[5] Dysregulation of the c-Fms pathway is implicated in numerous pathologies, including inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.[4][6] This guide provides a detailed overview of the core signaling mechanisms, quantitative data, and key experimental protocols relevant to the study of c-Fms in macrophages.

Ligand Binding and Receptor Activation

The binding of homodimeric ligands CSF-1 or IL-34 to the extracellular immunoglobulin-like domains of c-Fms induces receptor dimerization.[4][7] This dimerization event brings the intracellular kinase domains into close proximity, facilitating a trans-autophosphorylation cascade on specific tyrosine residues within the juxtamembrane region, the split kinase domain, and the C-terminal tail.[3][7][8] These newly phosphorylated tyrosine residues function as high-affinity docking sites for a host of cytoplasmic signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby initiating multiple downstream signaling cascades.[3][7]

Core Downstream Signaling Pathways

The pleiotropic effects of c-Fms activation are mediated through the initiation of several interconnected signaling pathways. The primary cascades are the PI3K/AKT and MAPK/ERK pathways, which are fundamental to the regulation of macrophage biology.

PI3K/AKT Pathway

Upon c-Fms activation, the phosphorylated tyrosine 721 (Y721) serves as a critical docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[9] This interaction recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT (also known as Protein Kinase B). The activation of the AKT cascade is a potent driver of pro-survival signals, inhibiting apoptosis and promoting cell cycle progression.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is robustly activated downstream of c-Fms. Phosphorylated tyrosines Y697 and Y921 recruit the adaptor protein Growth factor receptor-bound protein 2 (Grb2).[7][9] Grb2, in complex with the Son of Sevenless (Sos) guanine nucleotide exchange factor, activates the small GTPase Ras. Ras, in its active GTP-bound state, initiates a kinase cascade, sequentially activating Raf, MEK, and finally the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] The ERK1/2 pathway is a primary mediator of CSF-1-induced macrophage proliferation and differentiation.[4][10]

Src Family Kinase (SFK) Pathway

Src family kinases represent another class of signaling molecules activated by c-Fms. The phosphorylated juxtamembrane residue Y559 serves as a binding site for SFKs.[4][9] Activated SFKs contribute to the full phosphorylation of the c-Fms receptor and can also phosphorylate other downstream substrates, contributing to signals for macrophage proliferation and differentiation.[4]

STAT Pathway

Activation of the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT1 and STAT3, has also been reported following c-Fms stimulation, especially in response to IL-34.[5][11] This pathway provides a more direct route to the nucleus to regulate gene transcription, often associated with inflammatory responses.

Regulation of c-Fms Signaling

The intensity and duration of c-Fms signaling are tightly controlled to ensure proper cellular homeostasis. The primary mechanism of signal termination is through receptor ubiquitination and subsequent degradation.

-

Cbl-Mediated Ubiquitination: Upon activation, the E3 ubiquitin ligase c-Cbl is recruited to the phosphorylated tyrosine Y974 on the c-Fms receptor.[9][12] Cbl mediates the attachment of ubiquitin chains to the receptor, marking it for internalization and lysosomal or proteasomal degradation. This process effectively terminates the signal by removing the receptor from the cell surface.[12]

-

Proteolysis: c-Fms can also undergo regulated intramembrane proteolysis. This process can generate FMS intracellular domain (FICD) fragments, which may translocate to other cellular compartments and possess independent signaling functions, adding another layer of regulatory complexity.[13]

Data Presentation

Table 1: Ligands of the c-Fms Receptor

| Feature | CSF-1 (M-CSF) | IL-34 |

| Receptor | c-Fms (CSF-1R) | c-Fms (CSF-1R), Syndecan-1, PTP-ζ |

| Primary Function | Regulates survival, proliferation, and differentiation of most tissue macrophages.[1][4] | Essential for the maintenance of microglia in the brain and Langerhans cells in the skin.[14] |

| Structure | Homodimeric Glycoprotein | Homodimeric Cytokine |

| Signaling Overlap | Activates PI3K/AKT, MAPK/ERK, and SFK pathways to promote cell survival and growth.[4][5] | Activates similar core pathways (PI3K, MAPK) but can also uniquely engage JAK/STAT signaling.[5] |

Table 2: Key Autophosphorylation Sites of Murine c-Fms and Downstream Effectors

| Tyrosine Residue | Primary Binding Protein / Effector | Major Downstream Pathway | Cellular Response |

| Y559 | Src Family Kinases (SFKs)[7][9] | SFK Activation | Proliferation, Differentiation[4] |

| Y697 | Grb2[9] | MAPK/ERK[7] | Proliferation |

| Y721 | p85 subunit of PI3K, PLCγ2[9] | PI3K/AKT | Survival, Proliferation[4] |

| Y807 | Activation Loop (no direct binding protein reported)[9] | Kinase Activation | Proliferation, Differentiation[4][9] |

| Y921 | Grb2[9] | MAPK/ERK | Proliferation |

| Y974 | Cbl[9] | Receptor Ubiquitination | Signal Attenuation, Degradation[12] |

Key Experimental Protocols

Protocol 1: Immunoprecipitation (IP) and Western Blot (WB) for c-Fms Phosphorylation

Objective: To assess the phosphorylation status of c-Fms upon ligand stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture macrophages (e.g., bone marrow-derived macrophages, BMDMs) in appropriate media. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Ligand Treatment: Stimulate cells with a specific concentration of CSF-1 or IL-34 (e.g., 50 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-c-Fms antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binding.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

-

Antibody Incubation: Probe the membrane with a primary antibody against pan-phosphotyrosine (e.g., 4G10) overnight at 4°C. Subsequently, strip the membrane and re-probe with a primary antibody against total c-Fms as a loading control.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay for c-Fms

Objective: To measure the intrinsic kinase activity of immunoprecipitated c-Fms.

Methodology:

-

Immunoprecipitation: Perform immunoprecipitation of c-Fms from stimulated and unstimulated cell lysates as described in Protocol 1 (Steps 1-7).

-

Kinase Reaction: After the final wash, resuspend the beads in a kinase reaction buffer containing a kinase substrate (e.g., a synthetic peptide or recombinant protein like poly(Glu, Tyr) 4:1) and ATP (including γ-³²P-ATP for radioactive detection or using non-radioactive methods).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis:

-

Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film (autoradiography).

-

Non-Radioactive: Separate by SDS-PAGE, transfer to a membrane, and blot with a phospho-specific antibody against the substrate.

-

-

Quantification: Quantify the incorporated phosphate or the phosphorylated substrate signal to determine kinase activity.

Mandatory Visualizations

Diagram 1: c-Fms Activation and Core Signaling Pathways

Caption: Core c-Fms signaling pathways in macrophages.

Diagram 2: Experimental Workflow for Analyzing c-Fms Activation

References

- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collection - Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer - Frontiers in Immunology - Figshare [figshare.com]

role of CSF-1R in osteoclast differentiation

An In-depth Technical Guide on the Core Role of CSF-1R in Osteoclast Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a pivotal cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of myeloid lineage cells.[1][2] Its role is particularly critical in the development of osteoclasts, the sole bone-resorbing cells, which are derived from hematopoietic precursors of the monocyte/macrophage family.[1][3][4] The differentiation and activity of osteoclasts are orchestrated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF, also known as CSF-1) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][5][6] M-CSF, along with a second ligand IL-34, binds to and activates CSF-1R, providing the foundational signals necessary for the proliferation and survival of osteoclast precursor cells and for priming them for terminal differentiation in response to RANKL.[2][5][7] Genetic studies underscore this essential function; mice and rats with loss-of-function mutations in the Csf1 gene (op/op mice) or the Csf1r gene exhibit severe osteopetrosis due to a profound deficiency in osteoclasts.[1][5][8][9] This guide provides a detailed examination of the CSF-1R signaling axis, its quantitative impact on osteoclastogenesis, and the experimental protocols used to investigate its function.

CSF-1R Signaling Pathway in Osteoclast Differentiation

The binding of M-CSF to its cognate receptor, CSF-1R, initiates a cascade of intracellular signaling events crucial for osteoclast development. This process begins with receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5] These phosphorylated sites serve as docking platforms for various signaling adaptors and enzymes, leading to the activation of two principal downstream pathways: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

PI3K/Akt Pathway: This pathway is robustly stimulated by M-CSF and is central to regulating cell survival and proliferation.[3][10] Activated Akt promotes cell cycle entry and inhibits apoptosis, ensuring the expansion of the osteoclast precursor pool.[3][5]

-

MAPK/ERK Pathway: Activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK), also contributes to the proliferation and survival signals initiated by M-CSF.[6][11]

-

Induction of RANK Expression: A critical function of CSF-1R signaling is the induction of RANK expression on the surface of osteoclast precursors.[7][8][12] This upregulation is essential, as it renders the precursor cells competent to respond to RANKL, the key cytokine that drives terminal differentiation into mature, multinucleated osteoclasts.[3][8] The transcription factor c-Fos, induced by M-CSF, plays a vital role in this upregulation of RANK.[13]

The integration of these signals ensures that a sufficient population of osteoclast precursors is generated and prepared to differentiate upon receiving signals from the bone microenvironment, primarily RANKL expressed by osteoblasts and osteocytes.[6][11]

Quantitative Data on CSF-1R Modulation

The critical role of CSF-1R in osteoclastogenesis makes it a significant target for therapeutic intervention in bone diseases characterized by excessive bone resorption, such as osteoporosis and inflammatory arthritis.[1][14] Small molecule inhibitors and antibodies targeting CSF-1R have been developed to block its kinase activity and disrupt osteoclast formation.

Table 1: Potency of Novel Purine-Based CSF-1R Inhibitors

| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Effect on Osteoclast Differentiation | Reference |

| Compound [I] | 0.3 | 3100 (in Ba/F3 cells) | Potent inhibition of differentiation | [14] |

| Compound [II] | 0.2 | 1500 (in Ba/F3 cells) | Potent inhibition of differentiation | [14] |

| Compound 9 | 0.2 | 106 (in BMMs) | Disruption at nanomolar levels | [15][16] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the target's activity. BMMs (Bone Marrow-Derived Macrophages).

Table 2: Effect of M-CSF on Gene Expression in Osteoclast Precursors

| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |

| M-CSF | RANK | Upregulated | Wild-Type Splenic Macrophages | [13] |

| M-CSF | RANK | No Upregulation | c-Fos⁻/⁻ Splenic Macrophages | [13] |

| CSF-1 (100 ng/mL) | RANKL | ~75% Decrease (at 24h) | Primary Calvaria Osteoblasts | [17] |

This table illustrates that M-CSF signaling through c-Fos is essential for upregulating RANK expression in osteoclast precursors. Interestingly, high concentrations of CSF-1 can also exert feedback control by downregulating RANKL expression in osteoblasts.[17]

Experimental Protocols

Investigating the involves a series of well-established in vitro and molecular biology techniques.

In Vitro Osteoclast Differentiation Assay

This is the most common method to assess osteoclast formation and the effects of inhibitors or genetic modifications.[4] The protocol utilizes primary bone marrow-derived macrophages (BMMs) or a murine macrophage cell line like RAW264.7.[4][18]

Methodology:

-

Isolation of Bone Marrow Macrophages (BMMs):

-

Sacrifice mice (e.g., 4-7 week old C57BL/6) and aseptically dissect the femurs and tibias.[18]

-

Cut the ends of the bones and flush the marrow cavity with α-MEM (Minimum Essential Medium Eagle, Alpha Modification) or DMEM (Dulbecco's Modified Eagle Medium) using a syringe and needle.[18][19]

-

Create a single-cell suspension by passing the marrow through a cell strainer.

-

Culture the cells in a 10 cm petri dish with complete medium containing 30 ng/mL M-CSF for 3 days.[19] The adherent cells are considered BMMs. Non-adherent cells can be collected for further culture with M-CSF to generate BMMs.[19]

-

-

Osteoclast Differentiation:

-

Lift the adherent BMMs and re-plate them into multi-well plates (e.g., 24-well plate at 2 x 10⁵ cells/well).[19]

-

Culture the cells in complete medium supplemented with M-CSF (e.g., 25-30 ng/mL) and RANKL (e.g., 50-100 ng/mL).[19][20][21]

-

(For inhibitor studies) Add the CSF-1R inhibitor at desired concentrations at the same time as the cytokines.

-

Change the medium every 2-3 days.[20] Mature, multinucleated osteoclasts typically form within 4-6 days.[20]

-

-

Identification and Quantification (TRAP Staining):

-

Mature osteoclasts are identified by their expression of Tartrate-Resistant Acid Phosphatase (TRAP).[4]

-

Aspirate the culture medium and wash the cells with PBS.

-

Fix the cells using a fixative solution (e.g., formaldehyde/acetone/citrate mixture).[20][21]

-

Stain the cells using a commercial TRAP staining kit following the manufacturer's instructions. TRAP-positive cells will appear red or purple.[19]

-

Quantify the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well using a microscope.

-

Analysis of CSF-1R Signaling

Western Blotting:

This technique is used to detect the phosphorylation (activation) of CSF-1R and its downstream targets like Akt and ERK.

Methodology:

-

Culture BMMs as described above.

-

Starve the cells of serum and M-CSF for several hours to reduce basal signaling.

-

Stimulate the cells with M-CSF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R), total CSF-1R, p-Akt, total Akt, p-ERK, and total ERK.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR):

This method is used to quantify the expression of genes essential for osteoclast differentiation, such as Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), Nfatc1, and Rank.

Methodology:

-

Differentiate BMMs towards osteoclasts for a set number of days (e.g., 0, 2, 4 days).

-

Extract total RNA from the cells using a reagent like TRIzol or a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a qPCR machine, SYBR Green master mix, and primers specific for the target genes and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Logical Relationships and Crosstalk

The differentiation of osteoclasts is not a linear process but a result of the synergistic integration of CSF-1R and RANKL signaling pathways. CSF-1R signaling is a prerequisite for RANKL action. It prepares the precursor cells by promoting their survival and proliferation and, most importantly, by inducing the expression of the RANK receptor. Without adequate CSF-1R signaling, osteoclast precursors fail to survive and do not express sufficient RANK to respond to the primary differentiation signal from RANKL.[8][11][12]

Conclusion

The CSF-1R signaling axis is indispensable for osteoclast differentiation. It provides essential survival and proliferation signals to myeloid precursors and critically induces the expression of RANK, thereby gating the response to the terminal differentiation factor RANKL. The depth of understanding of this pathway has established CSF-1R as a prime therapeutic target for a range of bone disorders. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further probe the intricacies of CSF-1R signaling and evaluate the efficacy of novel therapeutic agents designed to modulate its activity.

References

- 1. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The M-CSF receptor in osteoclasts and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Csf1 from marrow adipogenic precursors is required for osteoclast formation and hematopoiesis in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. CSF1R as a Therapeutic Target in Bone Diseases: Obvious but Not so Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSF, TNFalpha and RANK ligand promote osteoclast survival by signaling through mTOR/S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel purine-based CSF-1R inhibitors disrupt osteoclast differentiation in vitro | BioWorld [bioworld.com]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colony-Stimulating Factor-1 (CSF-1) Directly Inhibits Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Expression by Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [en.bio-protocol.org]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]

- 21. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [bio-protocol.org]

c-Fms-IN-7: A Technical Guide to its Target Protein and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms-IN-7 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This receptor tyrosine kinase is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its target protein, binding affinity, the associated signaling pathway, and detailed experimental protocols for its characterization.

Target Protein: c-Fms (Colony-Stimulating Factor 1 Receptor)

The primary target of this compound is the c-Fms proto-oncogene product, a transmembrane glycoprotein that functions as the receptor for Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] As a member of the type III receptor tyrosine kinase family, CSF-1R plays a pivotal role in macrophage biology. Upon ligand binding, the receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that govern key cellular processes in mononuclear phagocytes.

Binding Affinity of this compound

This compound demonstrates potent inhibitory activity against its target protein. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 (nM) |

| This compound | c-Fms (CSF-1R) | 18.5 |

| c-FMS-IN-8 | c-Fms (CSF-1R) | 0.8[3] |

| Ki20227 | c-Fms (CSF-1R) | 2[4] |

| GW2580 | c-Fms (CSF-1R) | 30[4] |

CSF-1R Signaling Pathway

The activation of CSF-1R by its ligands, CSF-1 or IL-34, triggers a cascade of intracellular signaling events. These pathways are crucial for mediating the biological effects of CSF-1R activation, including cell survival, proliferation, and differentiation. The primary downstream signaling pathways include:

-

PI3K-Akt Pathway: This pathway is critical for promoting cell survival and proliferation.[2]

-

ERK1/2 (MAPK) Pathway: This pathway is also involved in cell proliferation and differentiation.[2]

-

JAK/STAT Pathway: This pathway plays a role in mediating the inflammatory and immune responses regulated by CSF-1R.[5]

Below is a diagram illustrating the core CSF-1R signaling cascade.

Caption: CSF-1R Signaling Pathway

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for c-Fms Activity

This assay quantifies the kinase activity of c-Fms by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human c-Fms (CSF-1R) enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the c-Fms enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: ADP-Glo™ Kinase Assay Workflow

Cellular Assay: M-NFS-60 Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of M-NFS-60 cells, a murine myeloid leukemia cell line that is dependent on CSF-1 for growth.

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1

-

This compound (or other test inhibitors)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding:

-

Harvest M-NFS-60 cells and resuspend them in fresh growth medium.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 50 µL of medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the growth medium.

-

Add 50 µL of the diluted compound or vehicle to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Cell Proliferation Assay Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the CSF-1R signaling pathway in health and disease. Its potent and selective inhibition of c-Fms allows for the targeted modulation of macrophage function, providing a powerful approach for preclinical studies in oncology, immunology, and inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and other c-Fms inhibitors.

References

- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. pulsus.com [pulsus.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Biological Function of c-Fms (CSF-1R) in Microglia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF-1R), the protein product of the c-Fms proto-oncogene. This receptor and its ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), form a crucial axis that governs the development, survival, proliferation, and activation state of microglia. Dysregulation of the c-Fms signaling pathway is implicated in numerous neuroinflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the biological functions of c-Fms in microglia, its signaling pathways, quantitative data on its interactions, and detailed protocols for its study.

The c-Fms Receptor and its Ligands

c-Fms, also known as CSF-1R or CD115, is a transmembrane tyrosine kinase receptor that is considered a master regulator of microglial homeostasis.[1] In the healthy adult brain, c-Fms is almost exclusively expressed by microglia.[2] Its activation is essential for the complete lifecycle of these cells, from their embryonic development to their maintenance and response to injury in the adult CNS.[3][4]

Two distinct cytokines, CSF-1 and IL-34, are known to bind and activate c-Fms.[5] Despite sharing a receptor, they have low amino acid homology, exhibit different spatiotemporal expression patterns, and can elicit distinct biological responses.[5][6]

-

CSF-1 (M-CSF): Primarily expressed by various cell types including astrocytes and microglia themselves.[6]

-

IL-34: Predominantly secreted by neurons, highlighting a key mechanism of neuron-microglia communication.[6][7] IL-34 is crucial for the development and maintenance of microglia in specific brain regions.[7]

Binding of either ligand induces receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the initiation of downstream signaling cascades.[6]

c-Fms Signaling Pathways

Upon ligand binding, the phosphorylated tyrosine residues on the c-Fms receptor serve as docking sites for various adaptor proteins, triggering multiple downstream signaling cascades that collectively regulate microglial function. The primary pathways include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival and proliferation. Activation of Phosphoinositide 3-kinase (PI3K) leads to the activation of Akt, which in turn phosphorylates numerous substrates to inhibit apoptosis and promote cell cycle progression.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways, are crucial for regulating inflammation, proliferation, and differentiation.[8][9] For example, JNK and p38 have been shown to be involved in the M-CSF-induced expression of proliferation markers like PCNA and the c-Fms receptor itself.[8]

-

Src Family Kinases: These kinases are among the first proteins activated upon c-Fms phosphorylation and are involved in mediating signals for cell survival and cytoskeletal rearrangement necessary for migration and phagocytosis.

Caption: c-Fms signaling cascade in microglia.

Core Biological Functions of c-Fms in Microglia

Survival and Proliferation

The c-Fms signaling axis is unequivocally essential for the survival and proliferation of microglia.[3] Genetic knockout of Csf1r results in the near-complete elimination of microglia from the CNS.[4] In the adult brain, pharmacological inhibition of c-Fms rapidly depletes the microglial population, demonstrating a continuous requirement for this signal for survival.[4] Stimulation with CSF-1 or IL-34 induces a robust proliferative response, which is critical for expanding the microglial population during development and in response to injury or disease.[8][10]

Activation and Phagocytosis

c-Fms signaling is a key modulator of microglial activation and phagocytic function. Upon stimulation, microglia transition from a ramified, "surveying" state to an amoeboid, activated morphology, a process influenced by CSF-1. Phagocytosis, the process of engulfing cellular debris, pathogens, or protein aggregates, is a core microglial function that is enhanced by c-Fms signaling. For instance, treatment with M-CSF has been shown to increase the phagocytic uptake of Amyloid-beta (Aβ) peptides by human microglia.

Quantitative Data Presentation

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Species | Affinity (Kd) | Method |

| CSF-1 | c-Fms (CSF-1R) | Mouse | ~9.3 nM | Biacore |

| IL-34 | c-Fms (CSF-1R) | Mouse | ~21.3 nM | Biacore |

| Data synthesized from multiple sources indicating IL-34 may have a higher affinity (lower Kd) in some contexts.[11] |

Table 2: Effects of c-Fms Activation on Microglial Proliferation

| Stimulant | Cell Type | Assay | Observation | Fold Increase |

| M-CSF | Rat Microglia | Western Blot | Increased PCNA, Cyclin A/D | ~5-11 fold after 24h |

| M-CSF | Adult Human Microglia | PCNA Labeling | Increased Proliferation Index | 4.7 (vs. control) |

| GM-CSF | Adult Human Microglia | PCNA Labeling | Increased Proliferation Index | 9.0 (vs. control) |

| Data from studies on M-CSF-dependent proliferation and human microglial responses.[8][10] |

Table 3: Potency of Common c-Fms Inhibitors

| Inhibitor | Target(s) | IC₅₀ (c-Fms/CSF-1R) | Selectivity Notes |

| PLX3397 (Pexidartinib) | CSF-1R, c-Kit | 20 nM | Also inhibits c-Kit (IC₅₀ = 10 nM) |

| PLX5622 | CSF-1R | Ki = 5.9 nM | Highly selective for CSF-1R |

| GW2580 | c-Fms | - | Selective c-Fms tyrosine kinase inhibitor |

| Ki20227 | c-Fms | - | Highly selective c-Fms tyrosine kinase inhibitor |

| BLZ945 (Sotuletinib) | CSF-1R | 1 nM | >1000-fold selective over closest homologs |

| ARRY-382 | CSF-1R | 9 nM | Highly selective |

| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 nM | Less inhibitory on KIT (20 nM) and FLT3 (190 nM) |

| Data compiled from various inhibitor datasheets and publications.[12][13][14] |

Role in Neurological Disease

Given its central role in microglial function, dysregulation of c-Fms signaling is a key component of many neurological disorders.

-

Neurodegenerative Diseases: In conditions like Alzheimer's disease (AD), c-Fms expression is upregulated on microglia surrounding amyloid plaques.[7] While initially protective, chronic activation can contribute to neuroinflammation. Inhibiting c-Fms to deplete microglia has been shown to mitigate pathology in some AD mouse models.

-

Multiple Sclerosis (MS): Activated microglia and infiltrating macrophages, which also depend on c-Fms signaling, are key drivers of demyelination and neuroinflammation in MS.[15] Inhibition of c-Fms can attenuate disease-associated microglial phenotypes and reduce axonal damage in MS models.[15]

-

Genetic Disorders: Loss-of-function mutations in the CSF1R gene are the cause of adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP), a rare and fatal neurodegenerative disease, underscoring the receptor's critical role in CNS homeostasis.[1]

Experimental Protocols & Workflows

Studying the c-Fms pathway in microglia requires robust methodologies for cell isolation, culture, and functional assessment.

Caption: A typical experimental workflow.

Protocol 1: Isolation and Culture of Primary Mouse Microglia

This protocol describes the isolation of microglia from mixed glial cultures derived from neonatal mouse brains using the shake-off method.[2]

Materials & Reagents:

-

P0-P3 mouse pups

-

70% Ethanol

-

Hanks' Balanced Salt Solution (HBSS)

-

0.25% Trypsin-EDTA

-

DNase I (10 mg/mL stock)

-

Microglia Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Poly-D-Lysine (PDL) coated T-75 flasks

-

Sterile dissection tools, 15mL/50mL conical tubes, cell strainer (70 µm)

Procedure:

-

Dissection: Euthanize P0-P3 pups and sterilize with 70% ethanol. Dissect cortices in ice-cold HBSS.

-

Dissociation: Mince tissue and transfer to a 15mL conical tube. Add 1.5 mL of 0.25% Trypsin and incubate at 37°C for 15 minutes, swirling frequently.

-

Neutralization & Digestion: Add 1.2 mL of trypsin inhibitor (or an equal volume of culture medium with FBS) and 750 µL of DNase I stock.[2]

-

Trituration: Centrifuge at 400 x g for 5 minutes. Aspirate supernatant and gently triturate the pellet in 5 mL of warm culture medium until a single-cell suspension is achieved.

-

Plating: Strain the cell suspension through a 70 µm cell strainer into a 50mL tube. Count cells and plate into PDL-coated T-75 flasks at a density of 2 brains per flask in 15 mL of culture medium.

-

Mixed Glial Culture: Incubate at 37°C, 5% CO₂. Change the medium the next day and then every 5 days. An astrocyte monolayer will become confluent in 7-10 days, with microglia growing on top.

-

Microglia Isolation (Shake-off): Once the astrocyte layer is confluent, seal the flask cap tightly and shake vigorously on an orbital shaker at 220 rpm for 1 hour at 37°C.[6]

-

Collection: Collect the supernatant, which contains detached microglia. Centrifuge at 300-400 x g for 5 minutes, resuspend the pellet in fresh medium, and plate for experiments.[2][6]

Protocol 2: In Vitro Microglial Phagocytosis Assay

This protocol details the measurement of microglial phagocytic ability using fluorescent latex beads.[1][16]

Materials & Reagents:

-

Plated primary microglia on glass coverslips in a 24-well plate

-

Fluorescent latex beads (e.g., 1 µm, green fluorescent)

-

Fetal Bovine Serum (FBS)

-

DMEM (serum-free)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Primary antibody: Rabbit anti-Iba1 (for microglial morphology)

-

Fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 594)

-

DAPI (for nuclear counterstain)

Procedure:

-

Bead Preparation: Pre-opsonize fluorescent latex beads by incubating them in FBS (1:5 ratio of beads to FBS) for 1 hour at 37°C. Dilute the opsonized beads in serum-free DMEM to a final working concentration (e.g., 0.01% v/v).[16]

-

Phagocytosis: Aspirate the culture medium from the plated microglia. Add the bead-containing DMEM to each well and incubate for 1 hour at 37°C.[16]

-

Washing: To remove non-phagocytosed beads, aspirate the bead solution and wash the cells thoroughly 3-5 times with ice-cold PBS.[1][16]

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Immunocytochemistry:

-

Wash 3 times with PBS.

-

Permeabilize and block cells with a solution of 1% BSA and 0.3% Triton X-100 in PBS for 1-2 hours.[17]

-

Incubate with primary antibody (anti-Iba1, e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.[17]

-

Wash 3 times with PBS.

-

Incubate with the corresponding fluorescent secondary antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature, protected from light.[17]

-

Wash 3 times with PBS.

-

-

Mounting & Imaging: Mount coverslips onto slides using mounting medium containing DAPI.

-

Analysis: Image using a confocal or fluorescence microscope. Quantify phagocytosis by counting the number of fluorescent beads within each Iba1-positive cell.

Protocol 3: BrdU Proliferation Assay

This protocol describes a method to quantify microglial proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[18][19]

Materials & Reagents:

-

Plated primary microglia

-

BrdU Labeling Solution (e.g., 10 µM final concentration)

-

4% Paraformaldehyde (PFA)

-

2N Hydrochloric Acid (HCl) for DNA denaturation

-

Blocking buffer (e.g., 5% Normal Horse Serum, 0.2% Triton X-100 in PBS)

-

Primary antibody: Mouse anti-BrdU

-

Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG)

-

DAPI

Procedure:

-

Cell Treatment: Treat microglia with the desired mitogen (e.g., 25 ng/mL M-CSF) or inhibitor for the desired duration.

-

BrdU Labeling: Add BrdU labeling solution to the culture medium for a final concentration of ~3 µg/mL or 10 µM. Incubate for 2-4 hours at 37°C to label cells in S-phase.[19]

-

Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes at room temperature.

-

DNA Denaturation: Wash 3x with PBS. Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA, which is essential for the antibody to access the incorporated BrdU.[19]

-

Neutralization & Blocking: Rinse cells thoroughly with PBS (3-5 times) to remove all HCl. Incubate in blocking buffer for 1-2 hours.[19]

-

Antibody Staining:

-

Incubate with anti-BrdU primary antibody in blocking buffer overnight at 4°C.

-

Wash 5x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

-

Counterstain & Imaging: Counterstain nuclei with DAPI, mount, and image.

-

Analysis: The proliferation rate is calculated as the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.

References

- 1. Phagocytosis assay [bio-protocol.org]

- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 8. Mechanisms of Microglia Proliferation in a Rat Model of Facial Nerve Anatomy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

- 13. abmole.com [abmole.com]

- 14. cat.hitstructure.com [cat.hitstructure.com]

- 15. researchgate.net [researchgate.net]

- 16. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 18. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. mbl.edu [mbl.edu]

An In-depth Technical Guide to PLX647 as a Selective Dual c-Fms and KIT Inhibitor

Disclaimer: The specific compound "c-Fms-IN-7" was not identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and selective dual inhibitor of c-Fms (FMS) and KIT, PLX647 , to provide a representative in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction

PLX647 is a potent, orally active, and highly specific dual inhibitor of the receptor tyrosine kinases (RTKs) c-Fms (also known as Colony-Stimulating Factor 1 Receptor, CSF1R) and KIT.[1][2] Both FMS and KIT are members of the class III receptor tyrosine kinase family and play crucial roles in the development and function of macrophages and mast cells, respectively.[1][2] Dysregulation of these kinases is implicated in various pathologies, including cancer and inflammatory diseases.[2] PLX647 was developed from a 7-azaindole scaffold and demonstrates a favorable selectivity profile, making it a valuable tool for investigating the biological roles of FMS and KIT and a potential therapeutic agent.[2]

Mechanism of Action

PLX647 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.[3] This binding mode, where the DFG motif is flipped outward from the ATP-binding site, allows PLX647 to exploit adjacent regions that are not accessible to Type I inhibitors, contributing to its selectivity.[3] By occupying the ATP-binding pocket, PLX647 prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, thereby inhibiting cellular processes such as proliferation, survival, and differentiation that are dependent on FMS and KIT signaling.[1][2]

Data Presentation

The following tables summarize the quantitative data for PLX647, including its in vitro enzymatic and cellular activities, as well as its kinase selectivity profile.

Table 1: In Vitro Enzymatic and Cellular Activity of PLX647

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | FMS | 28 | [1][2] |

| KIT | 16 | [1][2] | |

| Cellular Proliferation Assay | BCR-FMS Ba/F3 | 92 | [1][2] |

| BCR-KIT Ba/F3 | 180 | [1][2] | |

| M-NFS-60 (FMS-dependent) | 380 | [1] | |

| M-07e (KIT-dependent) | 230 | [1] | |

| MV4-11 (FLT3-ITD) | 110 | [1] | |

| BCR-KDR Ba/F3 | 5000 | [1] | |

| Osteoclast Differentiation Assay | - | 170 | [1] |

Table 2: Kinase Selectivity Profile of PLX647

| Kinase | IC50 (nM) | Reference |

| FMS | 28 | [1][2] |

| KIT | 16 | [1][2] |

| FLT3 | 91 | [1] |

| KDR (VEGFR2) | 130 | [1] |

Note: PLX647 was tested against a panel of 400 kinases at a concentration of 1 µM and showed greater than 50% inhibition for only a few kinases aside from FMS and KIT, demonstrating its high selectivity.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of PLX647 are provided below.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined. A common method is a radiometric assay using [γ-³³P]ATP.

-

Materials:

-

Purified recombinant FMS or KIT kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

[γ-³³P]ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

PLX647 (or other test inhibitor) serially diluted in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.

-

Add serially diluted PLX647 to the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a control with a known broad-spectrum kinase inhibitor or no enzyme (100% inhibition).

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

-

Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

2. Ba/F3 Cell Proliferation Assay

This protocol describes a cell-based assay to determine the effect of an inhibitor on the proliferation of cells that are dependent on the activity of a specific kinase.

-

Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[2][4] When these cells are engineered to express a constitutively active or ligand-stimulated kinase (e.g., BCR-FMS or BCR-KIT), they become IL-3 independent, and their proliferation is now driven by the activity of the introduced kinase.[2][4] Inhibition of this kinase will lead to a decrease in cell proliferation.

-

Materials:

-

Ba/F3 cells stably expressing the kinase of interest (e.g., BCR-FMS or BCR-KIT).

-

Growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics).

-

Assay medium (growth medium without IL-3).

-

PLX647 (or other test inhibitor) serially diluted in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

-

Luminometer.

-

-

Procedure:

-

Culture the engineered Ba/F3 cells in growth medium containing IL-3.

-

Wash the cells to remove IL-3 and resuspend them in assay medium.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serially diluted PLX647 to the wells. Include a DMSO-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each inhibitor concentration.

-

Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways downstream of KIT and FMS, which are inhibited by PLX647.

Caption: Simplified c-KIT signaling pathway.

Caption: Simplified c-Fms signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like PLX647.

Caption: Preclinical workflow for kinase inhibitor evaluation.

References

understanding the role of IL-34 in c-Fms activation

An In-depth Technical Guide to the Role of Interleukin-34 in c-Fms Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-34 (IL-34) is a hematopoietic cytokine that, along with Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), serves as a crucial ligand for the colony-stimulating factor 1 receptor (CSF-1R), the product of the c-Fms proto-oncogene.[1][2] Despite sharing no significant sequence homology, both IL-34 and CSF-1 bind to and activate c-Fms, a receptor tyrosine kinase, to regulate the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitors.[3][4] However, their biological activities and signal activation kinetics are not identical, suggesting differential regulation of macrophage phenotype and function even through a single receptor.[5]

This technical guide provides a detailed examination of the mechanisms by which IL-34 activates c-Fms, the downstream signaling cascades it initiates, and the experimental protocols used to study these interactions. It presents quantitative data to compare the effects of IL-34 and CSF-1 and utilizes visualizations to clarify complex pathways and workflows, offering a comprehensive resource for professionals in immunology and drug development.

The Mechanism of IL-34-Mediated c-Fms Activation

The activation of c-Fms by IL-34 is a multi-step process initiated by ligand binding to the extracellular domain of the receptor.

-

Binding and Dimerization: IL-34 exists as a non-covalently linked homodimer.[1] The binding of the dimeric IL-34 to two c-Fms receptor molecules induces receptor dimerization, a critical step for subsequent activation.[2][3] Although IL-34 and CSF-1 bind to the same regions of c-Fms, unique conformational adaptations in the receptor's domain geometry allow it to accommodate two structurally distinct ligands.[6][7] Some evidence also suggests that IL-34 and M-CSF can form a novel heteromeric cytokine, which may lead to specific activation patterns on the c-Fms receptor.[8]

-

Autophosphorylation: Receptor dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[2][9] This phosphorylation cascade serves as the primary activation signal. Compared to CSF-1, IL-34 induces a stronger but more transient tyrosine phosphorylation of c-Fms and its downstream targets.[2][5] This is coupled with a more rapid downregulation of the c-Fms receptor from the cell surface.[5][9]

Downstream Signaling Pathways

Upon activation, the phosphorylated tyrosine residues on c-Fms act as docking sites for various signaling proteins containing SH2 domains, initiating multiple downstream cascades that govern cellular responses.

The primary signaling pathways activated by the IL-34/c-Fms axis include:

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival, proliferation, and differentiation.

-

RAS/RAF/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and differentiation.[3][10]

-

JNK and p38 MAPK Pathways: These pathways are involved in inflammatory responses and cellular stress.[9][10]

-

JAK/STAT Pathway: This pathway, particularly involving STAT3, plays a role in cell differentiation and immune modulation.[2][3]

dot

Caption: IL-34/c-Fms signaling cascade.

Quantitative Data Presentation

While both ligands activate c-Fms, quantitative differences in binding, signaling strength, and functional outcomes are evident.

Table 1: Ligand-Receptor Binding & Signaling Kinetics

| Parameter | IL-34 | CSF-1 (M-CSF) | Reference |

| Structure | Non-covalently linked homodimer | Disulfide-linked homodimer | [1] |

| Receptor Binding | Binds c-Fms, PTP-ζ, Syndecan-1 | Binds c-Fms only | [1][4][11] |

| c-Fms Phosphorylation | Stronger but transient | Sustained | [2][5] |

| c-Fms Downregulation | Rapid | Slower | [5][9] |

| Complex Stability | More stable IL-34:c-Fms complex | Less stable CSF-1:c-Fms complex | [12] |

Table 2: Comparative Biological Activity

| Biological Outcome | IL-34 | CSF-1 (M-CSF) | Reference |

| Monocyte/Macrophage Survival | Equivalent | Equivalent | [5] |

| Macrophage Proliferation | Equivalent | Equivalent | [5] |

| Chemokine Induction (Human Macrophages) | Higher Eotaxin-2 | Higher MCP-1 | [5][6] |

| Osteoclastogenesis (RANKL-mediated) | Potent inducer | Potent inducer | [13] |

| Macrophage Polarization | Can induce M1 and M2 phenotypes | Primarily drives towards M2-like | [2][14] |

Experimental Protocols

Studying the IL-34/c-Fms axis requires specific cellular and molecular biology techniques. Below are methodologies for key experiments.

Protocol: Analysis of c-Fms and Downstream Protein Phosphorylation via Western Blot

This protocol is used to quantify the activation of c-Fms and its signaling intermediates upon IL-34 stimulation.

-

Cell Culture and Stimulation:

-

Culture c-Fms-expressing cells (e.g., bone marrow-derived macrophages (BMDMs), TF-1-fms cells, or JB6 Cl41 cells) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

-

Stimulate cells with recombinant IL-34 (typically 50-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[10][14] Include a CSF-1 stimulated condition as a positive control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-c-Fms (Tyr723), anti-phospho-ERK1/2, anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

-

dot

Caption: Western blot workflow for phosphorylation analysis.

Protocol: In Vitro Osteoclastogenesis Assay

This assay assesses the ability of IL-34 to support the differentiation of macrophage precursors into bone-resorbing osteoclasts.[13]

-

Isolation of Bone Marrow Cells:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMDMs).

-

-

Osteoclast Differentiation:

-

Plate the adherent BMDMs at a density of 1 x 10^5 cells/well in a 48-well plate.

-

Culture the cells in differentiation medium containing RANKL (50-100 ng/mL) and either IL-34 (25-50 ng/mL) or M-CSF (25-50 ng/mL).

-

Replace the medium every 2-3 days.

-

-

TRAP Staining:

-

After 5-7 days, when multinucleated osteoclasts are visible, fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

-

Quantification:

-

Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells per well under a microscope. Compare the numbers between IL-34 and M-CSF conditions.

-

Protocol: Macrophage Polarization Assay via Flow Cytometry

This protocol evaluates how IL-34 versus CSF-1 influences macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[14]

-

Monocyte Differentiation:

-

Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

-

Differentiate monocytes for 7 days in media containing either IL-34 (100 ng/mL) or CSF-1 (100 ng/mL).

-

-

Polarization:

-

After differentiation, polarize the macrophages by adding specific stimuli for 24-48 hours:

-

M1 Polarization: LPS (100 ng/mL) + IFN-γ (20 ng/mL).

-

M2 Polarization: IL-4 (20 ng/mL).

-

Include an unstimulated (M0) control.

-

-

-

Flow Cytometry Staining:

-

Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain with fluorescently-conjugated antibodies against surface markers for 30 minutes on ice (e.g., CD86 for M1; CD163, CD206 for M2).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker to determine the polarization state.

-

Logical Relationships: IL-34 vs. CSF-1

Despite activating the same receptor, the distinct spatiotemporal expression patterns and signaling kinetics of IL-34 and CSF-1 result in both overlapping and non-redundant biological functions.[15]

dot

Caption: Functional overlap and divergence of IL-34 and CSF-1.

Conclusion

IL-34 is a critical, non-redundant ligand for the c-Fms receptor with distinct signaling properties and biological roles compared to CSF-1. Its ability to induce strong, transient receptor activation and its unique tissue expression patterns, particularly in the brain and skin, underscore its specialized functions. For researchers and drug development professionals, understanding the nuanced differences between IL-34 and CSF-1 signaling is paramount for designing targeted therapies. Modulating the IL-34/c-Fms axis holds potential for treating a range of pathologies, from inflammatory diseases and autoimmune disorders to cancer and neurodegenerative conditions. The protocols and data presented herein provide a foundational guide for the continued investigation of this important signaling pathway.

References

- 1. Emerging roles of IL-34 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 4. researchgate.net [researchgate.net]

- 5. IL-34 and M-CSF share the receptor Fms but are not identical in biological activity and signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Structural basis for the dual recognition of helical cytokines IL-34 and CSF-1 by CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-34 and M-CSF form a novel heteromeric cytokine and regulate the M-CSF receptor activation and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis [thno.org]

- 10. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-34 and CSF-1, deciphering similarities and differences at steady state and in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of IL-34 and anti-IL-34 neutralizing mAb on alveolar bone loss in a ligature-induced model of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-34 and CSF-1 display an equivalent macrophage differentiation ability but a different polarization potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional overlap but differential expression of CSF-1 and IL-34 in their CSF-1 receptor-mediated regulation of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: c-Fms-IN-7 for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors. In the context of cancer immunology, the CSF-1/c-Fms signaling axis is a critical regulator of the tumor microenvironment (TME). Tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype by tumor-derived CSF-1, can promote tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses. Consequently, inhibiting the c-Fms kinase activity has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.

This technical guide provides a comprehensive overview of c-Fms-IN-7, a small molecule inhibitor of c-Fms, for its application in cancer immunology research.

This compound: A Potent Inhibitor of c-Fms Kinase Activity

This compound is a potent inhibitor of the c-Fms kinase. Information available from public sources and chemical suppliers indicates that this compound originates from patent WO2011079076A1, where it is cited as example 159.

Quantitative Data

The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the c-Fms kinase.

| Compound | Target | IC50 (nM) | Source |

| This compound | c-Fms | 18.5 | Patent WO2011079076A1, Example 159 |

Further quantitative data regarding kinase selectivity, in vitro cellular activity, and in vivo efficacy of this compound are not extensively available in the public domain. The primary source for such information would be the detailed experimental sections of the aforementioned patent, which is not publicly accessible in its entirety.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be contained within patent WO2011079076A1. However, based on standard methodologies in the field, the following protocols represent typical assays used to characterize a c-Fms inhibitor.

In Vitro c-Fms Kinase Assay (Biochemical Assay)

This protocol outlines a representative luminescence-based kinase assay to determine the IC50 of an inhibitor against purified c-Fms kinase.

Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human c-Fms.

Materials:

-

Recombinant human c-Fms kinase domain

-